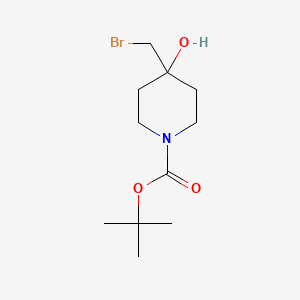
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to the piperidine ring
Mechanism of Action
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate
is a type of organic compound known as a piperidine . Piperidines are a class of organic compounds that contain a piperidine ring, a heterocyclic ring structure with five carbon atoms and one nitrogen atom . Piperidines are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds .
The bromomethyl group in the compound suggests that it might be used in various organic reactions, such as the Suzuki-Miyaura cross-coupling reaction , which is a type of carbon-carbon bond-forming reaction .
The carboxylate ester group (tert-butyl ester) in the compound is a common functional group in organic chemistry and is often involved in esterification and hydrolysis reactions .
As for the pharmacokinetics , without specific studies on this compound, it’s hard to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Preparation Methods
The synthesis of tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. The hydroxyl group is then introduced through a hydroxylation reaction. The bromomethyl group is added via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The final product is obtained after purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate: Contains a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and selectivity in chemical reactions.
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Contains an aminomethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNRNFWKOUTUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CBr)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
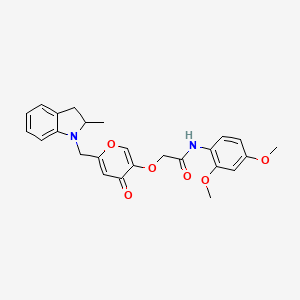
![3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2541625.png)

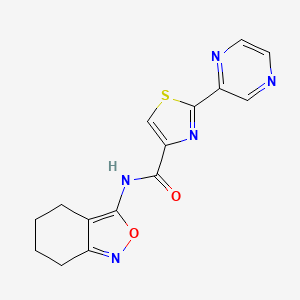
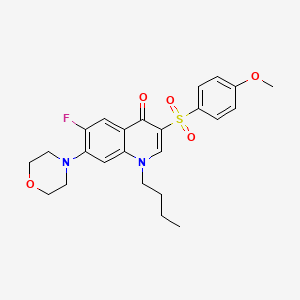
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(3-hydroxypropyl)ethanediamide](/img/structure/B2541631.png)
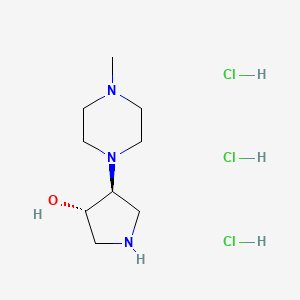
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
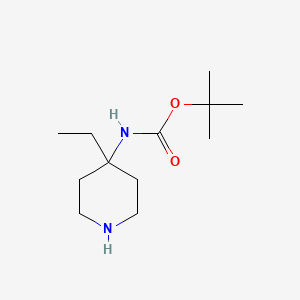
![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)
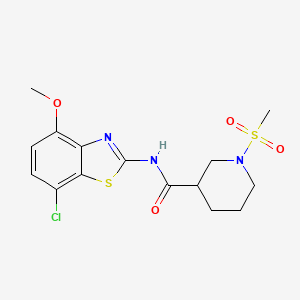
![3-(4-methanesulfonylphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2541640.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2541641.png)
![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide](/img/structure/B2541646.png)
